

Application Notes and Protocols: 3-Bromo-5-propoxyphenylboronic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 3-Bromo-5-propoxyphenylboronic acid

Cat. No.: B1284294

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Introduction

3-Bromo-5-propoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^[1] This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, enabling the synthesis of complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The presence of the bromo, propoxy, and boronic acid functionalities on the same phenyl ring offers multiple points for molecular diversification and structure-activity relationship (SAR) studies.

Application: Synthesis of a Hypothetical Kinase Inhibitor

In this application note, we describe the use of **3-Bromo-5-propoxyphenylboronic acid** in the synthesis of a hypothetical kinase inhibitor targeting a generic protein kinase. The core of the inhibitor is a biaryl structure, a common scaffold for kinase inhibitors that can mimic the adenine region of ATP, thus competing for the enzyme's active site.

Synthetic Scheme

The synthesis involves a Suzuki-Miyaura cross-coupling reaction between **3-Bromo-5-propoxyphenylboronic acid** and a suitable heterocyclic halide, for instance, a bromopyrimidine derivative, which is a common core in many kinase inhibitors.[\[2\]](#)

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Protocol

This protocol is a representative procedure adapted from established methods for the Suzuki-Miyaura cross-coupling of arylboronic acids with heteroaryl bromides.[\[3\]](#)[\[4\]](#)

Materials:

- **3-Bromo-5-propoxyphenylboronic acid**
- 5-Bromo-2,4-dichloropyrimidine (or other suitable heteroaryl halide)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- 1,4-Dioxane
- Water
- Nitrogen gas supply
- Standard laboratory glassware and magnetic stirrer
- Microwave reactor (optional, for reaction optimization)

Procedure:

- To a reaction vessel, add **3-Bromo-5-propoxyphenylboronic acid** (1.2 equivalents), the heteroaryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

- Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
- Evacuate and backfill the vessel with nitrogen three times to ensure an inert atmosphere.
- Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
- Heat the reaction mixture at 80-100 °C under nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Microwave irradiation can also be employed to potentially reduce reaction times.^[4]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Data Presentation

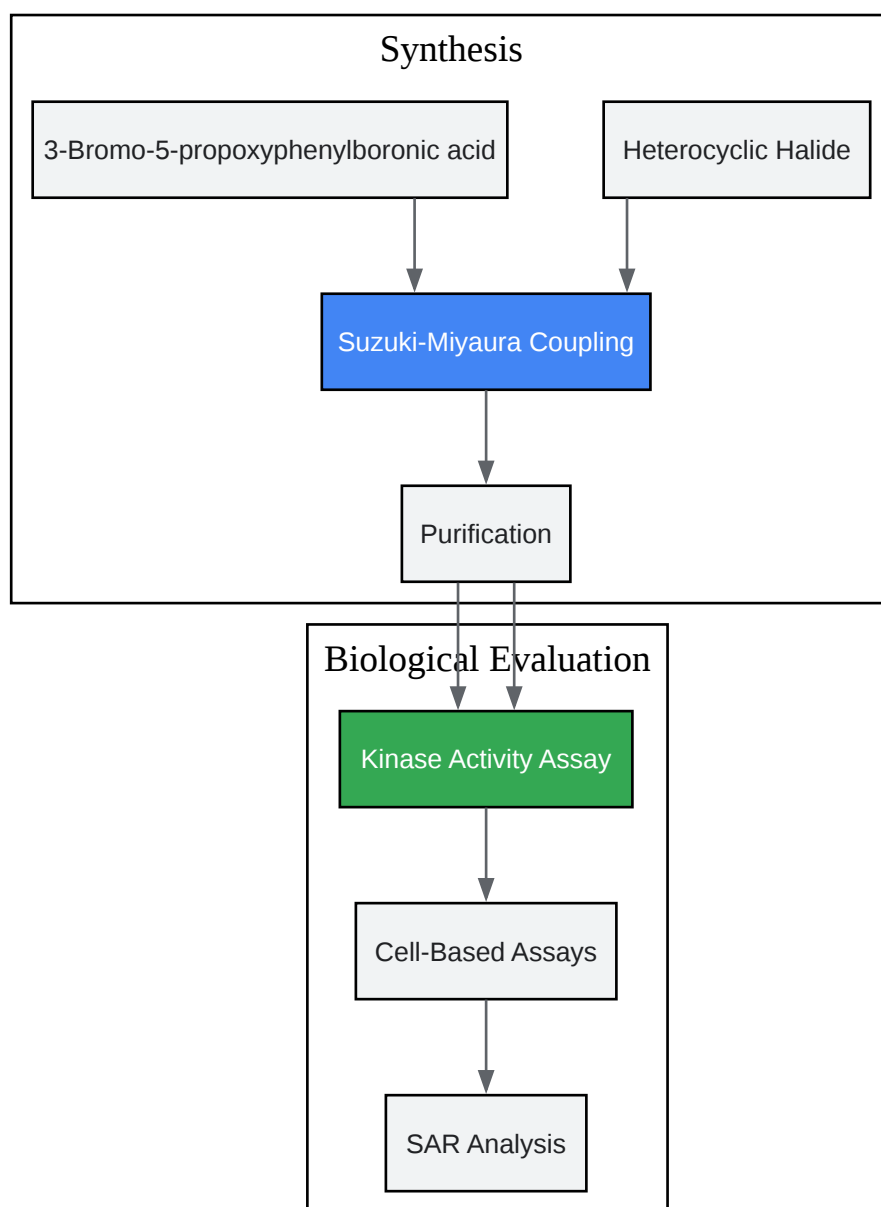
The following table presents hypothetical pharmacological data for a series of kinase inhibitors synthesized using **3-Bromo-5-propoxyphenylboronic acid** and various heterocyclic coupling partners. This data illustrates how SAR can be explored by modifying the heterocyclic component.

Compound ID	Heterocyclic Partner	Kinase Target	IC ₅₀ (nM)
HYPO-001	5-Bromo-2-aminopyrimidine	Kinase A	75
HYPO-002	2-Bromo-6-methylpyridine	Kinase A	150
HYPO-003	4-Bromo-1H-pyrazole	Kinase A	220
HYPO-004	5-Bromo-2-aminopyrimidine	Kinase B	350
HYPO-005	2-Bromo-6-methylpyridine	Kinase B	800
HYPO-006	4-Bromo-1H-pyrazole	Kinase B	>1000

Visualizations

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors using **3-Bromo-5-propoxyphenylboronic acid**.

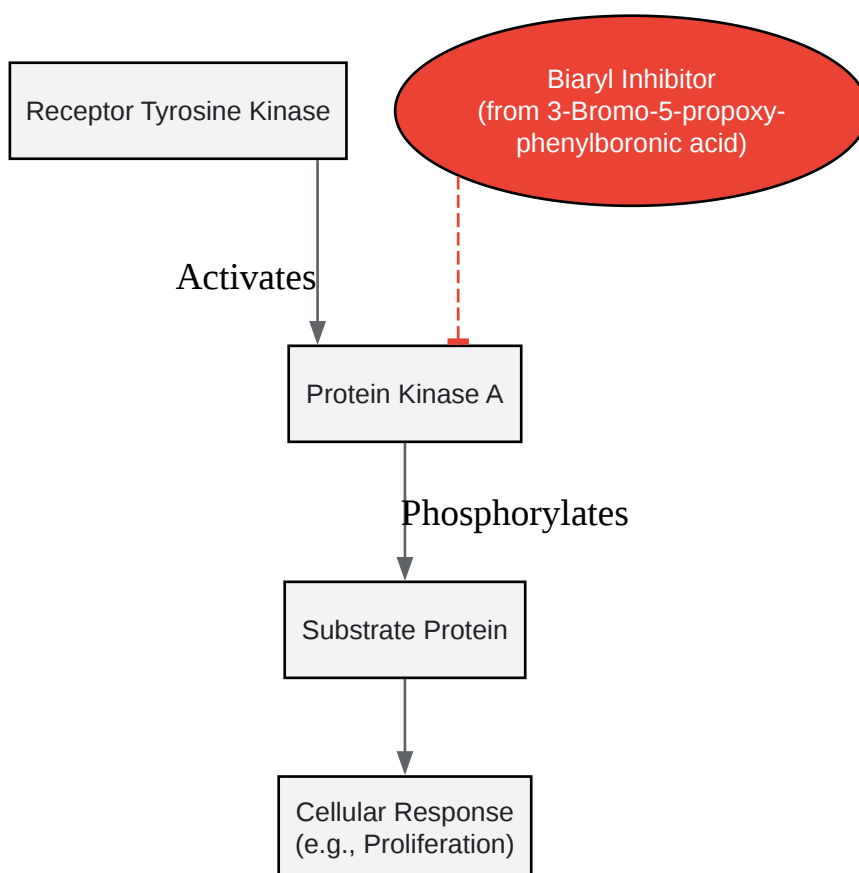


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Caption: Workflow for Synthesis and Evaluation.

Signaling Pathway Inhibition

The diagram below represents a simplified signaling pathway and the point of inhibition by the synthesized biaryl kinase inhibitor.



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Caption: Kinase Signaling Pathway Inhibition.

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